(S)-methyl 3-amino-3-(2',6'-dimethyl-[1,1'-biphenyl]-4-yl)propanoate
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Overview
Description
(S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique biphenyl structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which can be achieved through Suzuki coupling reactions involving 2,6-dimethylphenylboronic acid and 4-bromobenzene.
Formation of the Amino Group:
Esterification: The final step involves the esterification of the amino acid intermediate with methanol in the presence of an acid catalyst to yield the desired (S)-methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
(S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows for strong binding interactions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-methyl 3-amino-3-(2’,6’-dimethyl-[1,1’-biphenyl]-4-yl)propanoate is unique due to its specific chiral configuration and the presence of the biphenyl core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and binding affinity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-[4-(2,6-dimethylphenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-5-4-6-13(2)18(12)15-9-7-14(8-10-15)16(19)11-17(20)21-3/h4-10,16H,11,19H2,1-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZJJPBTUGWSRI-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)[C@H](CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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